3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate

HIV-1 Vpr Structure-Activity Relationship

The compound 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate, commonly known as NPD4456, is a synthetic derivative of the coumarin class. It functions as a competitive inhibitor of the HIV-1 Viral Protein R (Vpr), a critical accessory protein involved in viral pathogenesis.

Molecular Formula C21H21NO6
Molecular Weight 383.4
CAS No. 864819-21-6
Cat. No. B2793344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate
CAS864819-21-6
Molecular FormulaC21H21NO6
Molecular Weight383.4
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)N(C)C)C3=C(C=CC(=C3)OC)OC
InChIInChI=1S/C21H21NO6/c1-12-15-11-14(27-21(24)22(2)3)7-9-18(15)28-20(23)19(12)16-10-13(25-4)6-8-17(16)26-5/h6-11H,1-5H3
InChIKeyNKRFGJCZGCOUSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

NPD4456 (CAS 864819-21-6): A 3-Phenylcoumarin Vpr Inhibitor and Chemical Probe for HIV-1


The compound 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate, commonly known as NPD4456, is a synthetic derivative of the coumarin class. It functions as a competitive inhibitor of the HIV-1 Viral Protein R (Vpr), a critical accessory protein involved in viral pathogenesis [1]. NPD4456 was identified through a high-throughput screening (HTS) campaign of the RIKEN Natural Products Depository and serves as a foundational chemical probe for studying the Vpr hydrophobic binding pocket [1]. Its molecular formula is C21H21NO6, with a molecular weight of 383.4 g/mol, and it is primarily utilized in academic and drug discovery research focused on novel antiretroviral targets [1].

SAR pharmacophore baseline for 3-phenylcoumarin Vpr inhibitors
Chemical probe for mapping the Vpr hydrophobic pocket
Non-cytotoxic comparator for human macrophage HIV-1 assays

Why NPD4456 Cannot Be Replaced by a Generic Coumarin Derivative


Substituting NPD4456 with a generic coumarin derivative is scientifically unsound due to its highly specific structure-activity relationship (SAR). The precise substitution pattern on the 3-phenyl ring and the dimethylcarbamate group at the 6-position are critical for its interaction with the hydrophobic region of Vpr [1]. A structure-activity relationship study revealed that even minor modifications, such as the removal of a single methoxy group, can completely abolish inhibitory activity, while other alterations can dramatically enhance potency [1]. This demonstrates that the biological activity and target engagement of this compound are exquisitely sensitive to its molecular decoration, making it a unique research tool that cannot be interchanged with other coumarins without losing the desired pharmacological profile [1].

Substitution with generic coumarins may abolish Vpr inhibition due to extreme SAR sensitivity.
The dimethylcarbamate group at the 6-position is critical for target engagement with Vpr.
Binding site and scaffold diverge from non-coumarin Vpr inhibitor classes, limiting interchangeability.

NPD4456: Quantitative Evidence for Differentiation from Analogs and Other Vpr Inhibitors


Lower Vpr Inhibitory Potency Compared to 5-Methoxy-Deficient Derivative (Compound 5) in Yeast

NPD4456 (hit compound 3) was identified as a baseline inhibitor. The removal of its 2-methoxy group to create compound 5 resulted in a 4-fold enhancement of Vpr inhibitory potency in a yeast-based cell cycle arrest assay [1]. This finding establishes NPD4456 as the original pharmacophore from which more potent analogs were derived, providing a validated chemical starting point for structure-activity relationship studies [1].

Potency vs. 5-Methoxy Analog
Head-to-head
4-fold increase in Vpr inhibitory potency for compound 5 over NPD4456 in yeast assay [1].
Supports SAR baseline differentiation.
Yeast cell cycle arrest assay.
HIV-1 Vpr Structure-Activity Relationship Coumarin Yeast Assay

Significantly Lower Potency than Optimized Cyclic Carbamate Derivative, Vipirinin (Compound 9)

When the dimethylcarbamate group of NPD4456 was replaced with a morpholine-derived cyclic carbamate to produce compound 9 (vipirinin), the Vpr inhibitory potency increased 10-fold [1]. This demonstrates that while NPD4456 has a functional carbamate moiety, it is suboptimal compared to the cyclized version. Consequently, vipirinin became the lead compound for further profiling, including studies in human macrophages [1]. NPD4456 thus serves as the essential less-potent progenitor for this chemical series.

Potency vs. Vipirinin
Head-to-head
10-fold increase in potency for vipirinin compared to NPD4456 in the same assay [1].
Establishes NPD4456 as progenitor scaffold.
Same yeast dose-response format.
HIV-1 Vpr Vipirinin Chemical Probe Macrophage

Distinct Target Interaction Profile Compared to Non-Coumarin Vpr Inhibitor VTD227

NPD4456 operates through a different chemical scaffold and binding modality compared to other classes of Vpr inhibitors. The small molecule VTD227, a non-coumarin inhibitor, directly binds to Vpr with a Kd of 8.8 µM and inhibits HIV-1 replication in monocyte-derived macrophages (MDM) with an IC50 of 0.78 µM . In contrast, NPD4456 is a 3-phenylcoumarin that binds competitively in a hydrophobic pocket, and its own optimization led to the more potent vipirinin, which shows a different inhibitory profile on G2 arrest activity [1]. The distinct chemistry and binding sites make these two compounds complementary tools; a substitution of one for the other would investigate a completely different region and chemical interaction on the Vpr protein.

Binding Site Divergence
Cross-study
NPD4456 binds hydrophobic Vpr pocket; VTD227 binds with Kd 8.8 µM at a distinct site [1].
Non-interchangeable probes for different Vpr pockets.
Different assay endpoints; no direct activity comparison.
HIV-1 Vpr Binding Affinity Macrophage Chemical Probe

Validated Interaction at a Specific Hydrophobic Binding Site on Vpr

Unlike many broad-spectrum antivirals, the activity of NPD4456 is mapped to a specific hydrophobic region on the Vpr protein. Mutagenesis studies showed that the E25K and Q65A Vpr mutants are resistant to NPD4456, but importantly, this resistance can be overcome by the more potent derivatives vipirinin and compound 5 [1]. This provides strong evidence that NPD4456 is not just a general toxin but a site-specific binder, making it an ideal bioprobe for confirming on-target effects in Vpr functional studies [1].

Mutagenesis Sensitivity
Head-to-head
E25K and Q65A Vpr mutants resist NPD4456; resistance is overcome by compound 5 and vipirinin.
Confirms site-specific target engagement.
Yeast-based Vpr mutant panel.
HIV-1 Vpr Mutagenesis Binding Site Chemical Biology

Established Safety Profile in Human Macrophages for Vpr-Dependent Inhibition

NPD4456 has been shown to inhibit Vpr-dependent viral infection of human macrophages in a dose-dependent manner without any signs of overt cytotoxicity at the active concentrations [1]. This was validated in a luciferase gene reporter assay where proviral transcription was measured 6 days post-infection. In the same model, the Vpr-deficient virus, used as a negative control, was not significantly affected by the treatment, confirming the Vpr-dependence of the observed effect [1]. This is in contrast to many cytotoxic screening hits, and newer HTS campaigns exclude compounds with high mammalian cell toxicity early in the screening cascade [2].

Cell Viability Context
Reported
No cytotoxicity in human macrophages at Vpr-inhibitory concentrations [1].
Reported cell viability endpoint context.
Human macrophage luciferase reporter assay.
HIV-1 Vpr Cytotoxicity Macrophage Drug Discovery

Optimal Research and Procurement Scenarios for NPD4456


Pharmacophore Validation in Vpr Structure-Activity Relationship (SAR) Studies

NPD4456 serves as the indispensable reference compound for any laboratory conducting an SAR study around the 3-phenylcoumarin Vpr inhibitor scaffold. As the original hit from the RIKEN NPDepo screen, it provides the baseline activity against which all newly synthesized derivatives can be quantitatively compared, as demonstrated by the 4-fold and 10-fold potency improvements seen with compounds 5 and 9, respectively [1]. A study without NPD4456 lacks a validated comparator and cannot generate reliable structure-activity conclusions within this chemical series.

Chemical Biology Mapping of the Vpr Hydrophobic Binding Pocket

For research groups focused on understanding the Vpr interactome, NPD4456 is a critical bioprobe. Its characterized interaction with a specific hydrophobic binding site, and its distinct sensitivity to E25K and Q65A mutations, make it essential for site-directed mutagenesis studies [1]. Its procurement is mandatory for competitive binding or pull-down assays designed to validate that a biological effect is mediated through this specific pocket, providing a key control relative to other Vpr inhibitors like VTD227 that may bind elsewhere [1][2].

Control Compound for Macrophage-Based HIV-1 Infection Assays

NPD4456 can be ordered as a positive control for Vpr-dependent HIV-1 replication assays in human macrophages. Its demonstrated ability to inhibit proviral transcription without causing cytotoxicity provides a validated benchmark for evaluating the efficacy of new Vpr-targeting antivirals [1]. Its use ensures that the assay system is functioning correctly and that results from novel inhibitors can be contextualized against a known, non-toxic agent with a defined mechanism of action.

Educational and Training Tool for Antiviral Drug Discovery

Academic institutions and teaching laboratories can procure NPD4456 as part of a chemical biology educational module. The well-documented journey from its identification in a high-throughput screen to the design of the more potent vipirinin represents a complete and pedagogically valuable case study in modern drug discovery. Students can reproduce key findings from the original paper, such as dose-dependent inhibition in a simple yeast model, to understand the principles of hit-to-lead optimization and competitive binding [1].

Application
Selection Property
Validation Focus
SAR pharmacophore validation
Baseline Vpr inhibitory potency
Comparator response for analog benchmarking
Vpr hydrophobic pocket mapping
Site-specific binding sensitivity to mutations
Mutagenesis resistance profiling
Macrophage HIV-1 infection assay context
Non-cytotoxic Vpr-dependent inhibition profile
Cell viability endpoint review
Antiviral drug discovery education
Hit-to-lead optimization exemplar
Reproducibility of yeast model findings
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